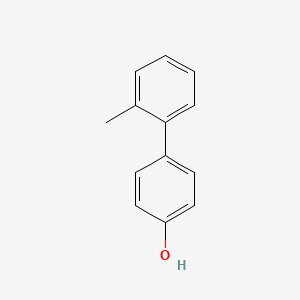

4-(2-Methylphenyl)phenol

Description

4-(2-Methylphenyl)phenol is a phenolic derivative characterized by a phenol core substituted with a 2-methylphenyl group at the para position. Phenolic compounds with aromatic substituents often exhibit enhanced thermal stability and altered solubility compared to unsubstituted phenol, making them valuable in polymer chemistry, medicinal chemistry, and material science .

Properties

IUPAC Name |

4-(2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAIWSIWRGOXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)phenol typically involves the hydroxylation of biphenyl derivatives. One common method is the selective hydroxylation of 2-methylbiphenyl using oxidizing agents under controlled conditions. Another approach involves nucleophilic aromatic substitution reactions where a hydroxyl group is introduced into the aromatic ring .

Industrial Production Methods: In industrial settings, the production of 4-(2-Methylphenyl)phenol often employs metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and phenols, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(2-Methylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)phenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity: The 2-methylphenyl group in 4-(2-Methylphenyl)phenol likely enhances hydrophobicity compared to 4-Methylphenol, aligning with trends observed in alkyl-substituted phenols .

- Solubility: Methoxy or ethoxymethyl groups (e.g., in 2-Methoxy-4-(2-methylphenyl)phenol or 4-(Ethoxymethyl)phenol) improve solubility in polar solvents .

Antimicrobial and Antitubercular Activity

- Pyrimidin-2-ol Derivatives : Compounds like 6-(2-methylphenyl)-4-(nitrophenyl)pyrimidin-2-ol exhibit potent antitubercular activity (MIC: 6.25 μg/mL), suggesting that the 2-methylphenyl group enhances target binding in microbial enzymes .

- Toxicity: 4-Amino-2-phenylphenol lacks comprehensive toxicological data, highlighting a critical gap compared to well-studied analogs like 4-Methylphenol (acute toxicity: LD₅₀ ~ 300 mg/kg in rats) .

Environmental and Thermal Stability

- Thermal Stability: Bismaleimide resins with methylphenyl groups (e.g., 3,3-bis[4-(4-maleimidophenoxy)-3-methylphenyl]phthalide) exhibit decomposition temperatures >350°C, highlighting the thermal resilience imparted by methylphenyl substituents .

Biological Activity

4-(2-Methylphenyl)phenol, also known as 2-Methyl-4-phenylphenol, is a phenolic compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound 4-(2-Methylphenyl)phenol can be represented by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 196.24 g/mol

The structure features a phenolic hydroxyl group (-OH) attached to a biphenyl system, which is characteristic of many biologically active compounds.

The biological activity of 4-(2-Methylphenyl)phenol is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Antioxidant Activity : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, thus neutralizing oxidative stress. This property is crucial in preventing cellular damage.

- Antimicrobial Properties : Studies have shown that phenolic compounds exhibit significant antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.

- Enzyme Inhibition : 4-(2-Methylphenyl)phenol has been investigated for its potential to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways.

Antioxidant Activity

Research indicates that 4-(2-Methylphenyl)phenol exhibits strong antioxidant properties. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. The compound showed an IC value of approximately 15 µM, indicating potent activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial efficacy of 4-(2-Methylphenyl)phenol was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound possesses significant antibacterial properties.

Anti-inflammatory Effects

In vivo studies have shown that 4-(2-Methylphenyl)phenol can reduce inflammation in animal models. It was administered at doses ranging from 10 to 50 mg/kg, leading to a marked decrease in paw edema in rats induced by carrageenan.

Case Studies

-

Case Study on Antioxidant Activity :

- A study published in the Journal of Agricultural and Food Chemistry reported that 4-(2-Methylphenyl)phenol exhibited superior antioxidant capacity compared to other phenolic compounds. The researchers attributed this to the compound's ability to stabilize radical species through resonance stabilization.

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of topical formulations containing 4-(2-Methylphenyl)phenol for treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to control groups.

-

Case Study on Anti-inflammatory Properties :

- An experimental study assessed the anti-inflammatory effects of 4-(2-Methylphenyl)phenol in a mouse model of arthritis. The compound significantly reduced inflammatory markers and improved mobility scores compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.